![molecular formula C17H24N2O3S B3019712 (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865161-93-9](/img/structure/B3019712.png)
(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines .
Synthesis Analysis
A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of these compounds was characterized by various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques .Scientific Research Applications
Pivotalamide has shown promising results in various scientific research applications. It has been reported to exhibit potent anticancer activity by inducing apoptosis in cancer cells. It also exhibits antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. In addition, Pivotalamide has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of Pivotalamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, Pivotalamide may increase the levels of acetylcholine in the brain, which can improve cognitive function. Pivotalamide has also been shown to inhibit the activity of certain kinases, which play a key role in cell signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Pivotalamide has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is characterized by the activation of caspases and the cleavage of PARP. Pivotalamide has also been shown to inhibit the activity of acetylcholinesterase, which can increase the levels of acetylcholine in the brain, leading to improved cognitive function. In addition, Pivotalamide has been shown to exhibit antifungal and antibacterial activity, which can be attributed to its ability to disrupt the cell membrane of these microorganisms.
Advantages and Limitations for Lab Experiments
Pivotalamide has several advantages for use in lab experiments. It exhibits potent anticancer activity, making it a valuable tool for studying the mechanisms of cancer cell death. It also exhibits antifungal and antibacterial activity, which can be useful for studying the mechanisms of microbial cell death. However, Pivotalamide has some limitations as well. It is a synthetic compound, which can limit its availability and increase its cost. In addition, the mechanism of action of Pivotalamide is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
Future Directions
There are several future directions for research involving Pivotalamide. One area of interest is the development of new anticancer agents based on the structure of Pivotalamide. Another area of interest is the development of new antimicrobial agents based on the structure of Pivotalamide. In addition, further studies are needed to fully understand the mechanism of action of Pivotalamide and its potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Synthesis Methods
Pivotalamide can be synthesized through a multi-step process involving the reaction of 6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-amine with pivaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in good yield after purification. The purity of the product can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.
properties
IUPAC Name |
N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-6-22-12-7-8-13-14(11-12)23-16(19(13)9-10-21-5)18-15(20)17(2,3)4/h7-8,11H,6,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJDEMCPAUFQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C(C)(C)C)S2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(p-tolyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3019632.png)
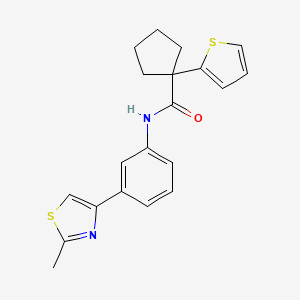

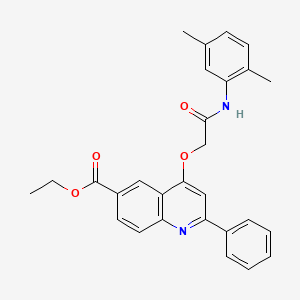
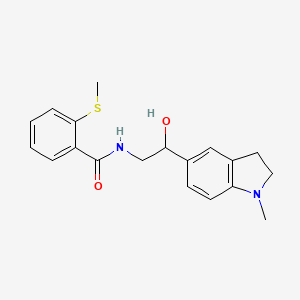



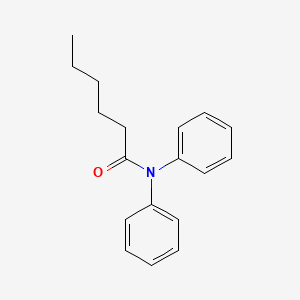

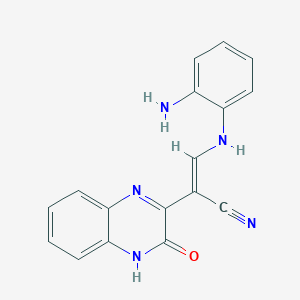
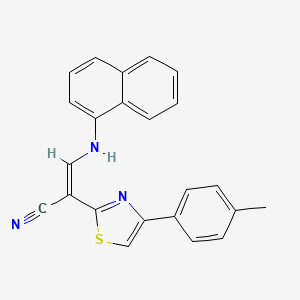
![phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B3019651.png)
![2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B3019652.png)